2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(2,5-dimethoxyphenyl)ethanone
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Overview
Description
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(2,5-dimethoxyphenyl)ethanone is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(2,5-dimethoxyphenyl)ethanone typically involves the following steps:
Formation of 1,3,4-thiadiazole ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of benzylthio group: The benzylthio group is introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of dimethoxyphenyl group: The final step involves the attachment of the dimethoxyphenyl group to the ethanone moiety. This can be achieved by reacting the intermediate with 2,5-dimethoxybenzaldehyde in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are used for purification.
Chemical Reactions Analysis
Types of Reactions
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(2,5-dimethoxyphenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(2,5-dimethoxyphenyl)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst.
Biology: Research is conducted to explore its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(2,5-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Altering cellular processes: Affecting processes such as cell division, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(2,5-dimethoxyphenyl)ethanone: Similar structure but with a methylthio group instead of a benzylthio group.
2-((5-(Phenylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(2,5-dimethoxyphenyl)ethanone: Similar structure but with a phenylthio group instead of a benzylthio group.
Uniqueness
The uniqueness of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(2,5-dimethoxyphenyl)ethanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
618432-02-3 |
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Molecular Formula |
C19H18N2O3S3 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,5-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C19H18N2O3S3/c1-23-14-8-9-17(24-2)15(10-14)16(22)12-26-19-21-20-18(27-19)25-11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3 |
InChI Key |
SGHMANLVQYSGGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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